molecular formula C21H21ClN2OS B3016167 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone CAS No. 1798672-10-2

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone

Cat. No.: B3016167
CAS No.: 1798672-10-2
M. Wt: 384.92
InChI Key: HGELHEHHCRBHCO-UHFFFAOYSA-N
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Description

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is a synthetic organic compound that features a thiazepane ring, an indole moiety, and a chlorophenyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of the Chlorophenyl Group: This step might involve a substitution reaction where a chlorophenyl group is introduced to the thiazepane ring.

    Attachment of the Indole Moiety: The final step could involve coupling the indole moiety to the thiazepane ring through a condensation reaction.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)methanone
  • 1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)propanone

Uniqueness

1-(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)-2-(1H-indol-3-yl)ethanone is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-2-(1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2OS/c22-18-7-3-1-6-17(18)20-9-10-24(11-12-26-20)21(25)13-15-14-23-19-8-4-2-5-16(15)19/h1-8,14,20,23H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGELHEHHCRBHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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